molecular formula C5H5BrN2O B7976827 6-bromo-2-methyl-1H-pyrimidin-4-one

6-bromo-2-methyl-1H-pyrimidin-4-one

Cat. No.: B7976827
M. Wt: 189.01 g/mol
InChI Key: JKUQDXVNKAXRNT-UHFFFAOYSA-N
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Description

Significance of Pyrimidinone Scaffolds in Heterocyclic Chemistry

Pyrimidinone scaffolds are fundamental building blocks in the realm of heterocyclic chemistry. mdpi.com These structures are integral to a vast array of natural and synthetic molecules with significant biological properties. gsconlinepress.comresearchgate.net The pyrimidine (B1678525) ring system is a key component of nucleobases like thymine (B56734) and uracil, highlighting its importance in biological systems. mdpi.com The versatility of the pyrimidinone core allows for a wide range of chemical modifications, leading to the development of compounds with applications in medicine and materials science. gsconlinepress.comresearchgate.netmdpi.com

The inherent reactivity and bonding capabilities of the pyrimidinone structure enable it to interact with various biological targets. This has led to the development of numerous pyrimidine-based drugs with a broad spectrum of therapeutic applications. nih.gov

Overview of Halogenated and Alkylated Pyrimidinone Derivatives

The introduction of halogen atoms and alkyl groups onto the pyrimidinone scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation, particularly bromination, can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. The bromine atom in 6-bromo-2-methyl-1H-pyrimidin-4-one can also serve as a reactive handle for further chemical modifications through cross-coupling reactions.

Alkylation, such as the presence of the methyl group at the C2 position, can also modulate the molecule's properties. The methyl group can influence the compound's steric and electronic characteristics, which in turn can affect its binding affinity to biological targets. The combination of both halogen and alkyl substituents, as seen in this compound, offers a strategic approach to fine-tuning the molecule's properties for specific applications.

Research Trajectories and Academic Significance of this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, its significance can be inferred from studies on closely related analogues. For instance, the synthesis of 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone has been a subject of interest due to its potential immunomodulatory and antiviral activities. nih.gov This suggests that this compound likely serves as a crucial building block or intermediate for creating more complex and potentially bioactive molecules.

Below is a table summarizing the general synthesis and reactivity of related pyrimidinone derivatives, which can be extrapolated to understand the potential of this compound.

Precursor/ReactantReaction TypeProduct ClassPotential Application of Product
β-ketoester and guanidineCondensation2-Amino-6-methyl-4(3H)-pyrimidinoneIntermediate for further synthesis
2-Amino-pyrimidinoneBromination5-Bromo-2-aminopyrimidinonePrecursor for immunomodulators
Halogenated pyrimidinoneSuzuki CouplingAryl-substituted pyrimidinoneKinase inhibitors, Antiviral agents
Halogenated pyrimidinoneNucleophilic SubstitutionAmino/alkoxy-substituted pyrimidinones (B12756618)Diverse bioactive compounds

Current Gaps and Future Directions in Pyrimidinone Compound Research

Despite the extensive research into pyrimidine derivatives, there remain gaps in the understanding of specific structure-activity relationships. For many compounds, including this compound, detailed biological evaluations are often lacking in the public domain. The full potential of this and similar compounds as precursors for novel therapeutic agents or functional materials is yet to be fully explored.

Future research should focus on several key areas:

Systematic derivatization: A comprehensive library of derivatives of this compound should be synthesized to systematically explore the impact of various substituents on its biological activity.

Biological screening: These new derivatives should be subjected to a broad range of biological assays to identify potential therapeutic applications, including as anticancer, antimicrobial, or antiviral agents. researchgate.net

Computational studies: Molecular modeling and computational chemistry can be employed to predict the binding modes of these compounds with various biological targets, guiding the design of more potent and selective molecules.

Materials science applications: The potential of pyrimidinone-based compounds in materials science, for example, as organic light-emitting diodes (OLEDs) or sensors, is an emerging area that warrants further investigation.

The continued exploration of pyrimidinone scaffolds, and specifically the versatile intermediate this compound, holds significant promise for the discovery and development of new molecules with valuable applications across science and technology.

General Synthetic Strategies for Constructing the Pyrimidinone Core

The formation of the pyrimidinone ring is a cornerstone of synthesizing a vast array of heterocyclic compounds. Various synthetic strategies have been developed to efficiently construct this key structural motif, generally involving the combination of a three-carbon component with a nitrogen-containing fragment.

Cyclization Reactions in Pyrimidinone Synthesis

Cyclization reactions are a prominent method for forming the pyrimidinone core. These reactions typically involve the intramolecular cyclization of a pre-formed acyclic precursor containing all the necessary atoms for the ring system. A common approach is the reaction of a β-ketoester with a nitrogen-containing nucleophile like urea (B33335) or thiourea (B124793). For instance, the condensation of ethyl acetoacetate (B1235776) with thiourea in the presence of a base like sodium methoxide, followed by heating, leads to the formation of 6-methyl-2-thioxopyrimidin-4(1H)-one pastic.gov.pkorgsyn.org. Subsequent desulfurization, for example using Raney nickel, can yield the corresponding 6-methyl-1H-pyrimidin-4-one orgsyn.org. This two-step process highlights the utility of cyclization reactions in building the pyrimidinone framework, which can then be further modified.

Condensation Approaches for Pyrimidinone Ring Formation

Condensation reactions provide a direct route to the pyrimidinone ring by combining multiple components in a single step. These reactions often rely on the formation of new carbon-nitrogen and carbon-carbon bonds to close the ring. A classic example is the reaction between a 1,3-dicarbonyl compound, such as ethyl acetoacetate, and a urea or thiourea derivative under acidic or basic conditions rsc.orgnih.gov. This approach is fundamental to the synthesis of a wide variety of substituted pyrimidinones. The reaction of ethyl acetoacetate and thiourea, for example, can be catalyzed by potassium hydroxide in ethanol to yield 6-methyl-2,3-dihydro-2-thioxopyrimidin-4(1H)-one pastic.gov.pk.

Multi-Component Reaction Sequences for Pyrimidinone Scaffolds

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single pot. The Biginelli reaction is a well-known MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones rsc.org. This reaction typically involves the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, often under acidic catalysis rsc.orgnih.gov. The resulting dihydropyrimidinones can then be oxidized to the corresponding aromatic pyrimidinones. The versatility of the Biginelli reaction allows for the introduction of a variety of substituents onto the pyrimidinone core by simply changing the starting components.

Targeted Synthetic Routes for this compound

The synthesis of the specifically substituted this compound requires a targeted approach that combines the formation of the 2-methylpyrimidin-4-one core with a subsequent, highly selective bromination step.

Regioselective Bromination of Pyrimidinone Precursors

The introduction of a bromine atom at a specific position on the pyrimidinone ring is crucial for the synthesis of the target compound. The bromination of 2(1H)-pyrimidinone and its N-methyl derivatives has been studied, and it is established that electrophilic bromination occurs regioselectively at the 5-position researchgate.net. The mechanism involves a rapid, irreversible formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then undergoes a slower, acid-catalyzed conversion to the corresponding 5-bromopyrimidinone researchgate.net. This inherent reactivity makes the 6-position (equivalent to the 5-position in the parent 2(1H)-pyrimidinone) the most likely site for bromination in 2-methyl-1H-pyrimidin-4-one.

Common brominating agents for such transformations include N-bromosuccinimide (NBS) and bromine itself nih.govgoogle.comorganic-chemistry.orgresearchgate.netmasterorganicchemistry.com. The reaction conditions, such as the choice of solvent and the presence of a catalyst, can be optimized to achieve high yields and selectivity. For instance, the bromination of 2-hydroxypyrimidine with bromine in an ice-water bath has been reported to produce 2-hydroxy-5-bromopyrimidine google.com. Similarly, NBS is a widely used reagent for the regioselective bromination of activated aromatic and heterocyclic compounds nih.govorganic-chemistry.orgresearchgate.netmasterorganicchemistry.comresearchgate.net.

Table 1: Representative Conditions for Bromination of Pyrimidinone and Related Heterocycles

PrecursorBrominating AgentSolventConditionsProductReference
2-HydroxypyrimidineBromineDeionized Water0-5 °C2-Hydroxy-5-bromopyrimidine google.com
2(1H)-PyrimidinoneBromineAqueous Sulfuric AcidNot specified5-Bromo-2(1H)-pyrimidinone researchgate.net
Activated PyridinesNBSVariousNot specifiedMonobrominated Pyridines researchgate.net

Methylation Strategies for Pyrimidinone Frameworks

The introduction of a methyl group at the 2-position of the pyrimidinone ring can be achieved either by starting with a methyl-containing building block or by methylation of a pre-formed pyrimidinone scaffold. A common and direct approach is to use acetamidine (B91507) in the initial cyclization reaction with a β-ketoester like ethyl acetoacetate. This would directly lead to the formation of 2-methyl-1H-pyrimidin-4-one.

Alternatively, methylation of a pre-existing pyrimidinone ring can be considered, although this may lead to a mixture of N- and O-methylated products depending on the reaction conditions and the specific tautomeric form of the pyrimidinone. The N-methylation of pyrimidinones has been reported, and the choice of methylating agent and base can influence the outcome nih.govrsc.orgacs.orgacs.org. For instance, N-methylation can be achieved using methyl iodide in the presence of a base. It is important to note that methylation can also occur on the ring nitrogens, and controlling the regioselectivity can be a challenge. In the context of synthesizing this compound, it is more synthetically efficient to introduce the 2-methyl group during the initial ring formation.

Synthetic Methodologies for this compound and Related Analogues

The synthesis of this compound and its analogues involves multi-step chemical reactions, often starting from acyclic precursors or by modification of existing heterocyclic rings. These methodologies are crucial for accessing a variety of substituted pyrimidinones, which are important scaffolds in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O/c1-3-7-4(6)2-5(9)8-3/h2H,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUQDXVNKAXRNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C=C(N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization Techniques in Pyrimidinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 6-bromo-2-methyl-1H-pyrimidin-4-one, both ¹H and ¹³C NMR, along with advanced 2D techniques, are indispensable.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying three distinct signals corresponding to the different types of protons in the molecule.

Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position are chemically equivalent and would appear as a sharp singlet. Its chemical shift would likely be in the range of δ 2.0-2.6 ppm. In a related compound, 2-bromo-6-methylpyridine, the methyl protons appear as a singlet at δ 2.58 ppm. researchgate.netchemicalbook.com

Ring Proton (=CH-): The single proton attached to the C5 position of the pyrimidinone ring is expected to appear as a singlet, as it has no adjacent protons to couple with. This proton is on an electron-deficient ring and adjacent to a bromine atom, which would shift it downfield, likely in the region of δ 6.0-7.0 ppm.

Amide Proton (-NH-): The proton on the nitrogen atom (N1-H) is exchangeable and its signal is often broad. Its chemical shift is highly dependent on the solvent and concentration, but it is typically found in the downfield region, potentially from δ 10.0 to 13.0 ppm. For instance, the iminic proton in a related phenol (B47542) derivative was observed at δ 13.58 ppm. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypeExpected Chemical Shift (δ, ppm)MultiplicityIntegration
2-CH₃~2.0 - 2.6Singlet (s)3H
5-H~6.0 - 7.0Singlet (s)1H
1-NH~10.0 - 13.0Broad Singlet (br s)1H

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each unique carbon atom in the molecule.

Carbonyl Carbon (C4): The C=O group is the most deshielded carbon and is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

Quaternary Carbons (C2, C6): The carbon at the C2 position, bonded to two nitrogen atoms and a methyl group, would likely resonate around δ 150-160 ppm. The C6 carbon, attached to bromine, is also expected in the downfield region, potentially around δ 140-150 ppm, due to the electronegativity and heavy atom effect of bromine.

Methine Carbon (C5): The CH carbon at the C5 position would appear at a chemical shift value lower than the other ring carbons, likely in the range of δ 100-110 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and will appear furthest upfield, typically in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C4 (C=O)~160 - 170
C2~150 - 160
C6 (C-Br)~140 - 150
C5~100 - 110
2-CH₃~20 - 25

While ¹H and ¹³C NMR provide primary data, 2D NMR experiments would be crucial for a definitive structural assignment.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would primarily be used to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals they are directly attached to. It would definitively link the ¹H signal at δ ~6.0-7.0 ppm to the ¹³C signal at δ ~100-110 ppm (C5), and the proton signal at δ ~2.0-2.6 ppm to the carbon signal at δ ~20-25 ppm (CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. This would be invaluable for assigning the quaternary carbons. For example, the methyl protons (2-CH₃) would show a correlation to the C2 carbon and potentially the C1-N-C2 linkage. The ring proton (5-H) would show correlations to the C4 and C6 carbons, confirming their positions relative to it.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₅H₅BrN₂O), the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The calculated monoisotopic mass is approximately 203.96 u (for ⁷⁹Br) and 205.96 u (for ⁸¹Br). The fragmentation pattern would likely involve the loss of common neutral fragments such as CO (28 u) and the bromine radical (79 or 81 u), helping to confirm the presence of the carbonyl group and the bromine substituent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

N-H Stretching: A broad absorption band is expected in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the amide group.

C-H Stretching: Absorptions for the aromatic C-H stretch and the aliphatic C-H stretch of the methyl group would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=O Stretching: A strong, sharp absorption band characteristic of the amide carbonyl (C=O) group would be prominent in the region of 1650-1700 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidinone ring would appear in the 1550-1650 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is found in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch~3100 - 3300Medium, Broad
C-H Stretch (Aromatic/Aliphatic)~2850 - 3100Medium
C=O Stretch (Amide)~1650 - 1700Strong, Sharp
C=N / C=C Stretch~1550 - 1650Medium to Strong
C-Br Stretch~500 - 650Medium to Strong

X-ray Crystallography for Solid-State Structural Determination

While NMR, MS, and IR spectroscopy elucidate the connectivity and functional groups, X-ray crystallography provides the definitive solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound is not publicly available, analysis of related structures reveals the type of information that could be obtained. researchgate.netresearchgate.netresearchgate.net

A crystallographic study would confirm the planarity of the pyrimidinone ring. Furthermore, it would reveal how the molecules pack in the crystal lattice. Due to the presence of the N-H proton (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor), it is highly probable that the molecules would form intermolecular hydrogen bonds, creating chains or dimeric structures in the solid state. researchgate.net The precise bond distances for C=O, C-N, C-C, and C-Br bonds would also be determined, providing valuable data for theoretical and computational studies. researchgate.net

Computational and Theoretical Investigations of 6 Bromo 2 Methyl 1h Pyrimidin 4 One

Molecular Dynamics (MD) Simulations for Conformational Landscape and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to predict how every atom in a molecular system moves over time, providing insights into the dynamic nature of molecules. nih.gov These simulations have become essential tools in molecular biology and drug discovery for understanding functional mechanisms and guiding the design of new molecules. nih.govnih.gov For 6-bromo-2-methyl-1H-pyrimidin-4-one, MD simulations can elucidate its conformational landscape and the nature of its intermolecular interactions.

The primary goal of an MD simulation is to explore the free energy landscape of a molecule to understand its different conformations and their relative stabilities. nih.gov By simulating the atomic movements over a biologically relevant timescale, researchers can identify the most populated and energetically favorable shapes the molecule adopts. nih.gov This is crucial as a molecule's function is intrinsically linked to its dynamics and the conformations it can access. nih.gov

Simulations capture the detailed interactions between the pyrimidine (B1678525) derivative and its environment, such as water molecules in a solvent or the amino acid residues of a protein's binding pocket. nih.gov The analysis focuses on persistent interactions that are maintained throughout the simulation, such as hydrogen bonds, salt bridges, and hydrophobic contacts. nih.gov For instance, in studies of similar heterocyclic compounds, MD simulations have been used to identify key interactions, like hydrogen bonds with asparagine residues or van der Waals forces with leucine (B10760876) residues, that are critical for binding to a target protein. nih.gov The stability of these interactions, defined as the fraction of simulation time they are present, is a key indicator of their importance for molecular recognition and complex stability. nih.gov

Information Derived from MD Simulation Description Relevance for this compound
Conformational Analysis Identifies stable and transient three-dimensional shapes of the molecule by exploring its energy landscape. nih.govDetermines the preferred spatial arrangement of the pyrimidine ring, methyl group, and bromine atom, which influences its ability to interact with biological targets.
Intermolecular Hydrogen Bonds Tracks the formation and duration of hydrogen bonds between the molecule and its surroundings (e.g., water or protein residues). nih.govThe keto and N-H groups of the pyrimidinone ring are potential hydrogen bond donors and acceptors, and their interaction patterns are critical for binding specificity.
Hydrophobic & van der Waals Interactions Calculates non-polar interactions that contribute significantly to binding affinity. nih.govThe methyl group and the ring system can form favorable van der Waals and hydrophobic contacts within a protein's binding pocket, enhancing binding stability.
Solvent Effects Simulates the molecule in an explicit solvent (usually water) to understand how the solvent influences its conformation and interactions. nih.govProvides a realistic model of the molecule's behavior in a biological medium, showing how water molecules may mediate or compete with interactions at a binding site.
Binding Free Energy Calculation Estimates the affinity of the molecule for a target protein by calculating the energy changes upon binding. researchgate.netQuantifies the theoretical binding strength to potential targets, helping to prioritize compounds for further experimental testing.

Quantum Chemical Parameters and Reactivity Descriptors

The most fundamental of these parameters are the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net EHOMO is related to a molecule's ability to donate electrons, while ELUMO reflects its ability to accept electrons. researchgate.net The difference between these two energies, the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity; a smaller gap generally implies higher reactivity and greater polarizability. researchgate.net

From these frontier orbital energies, several other global reactivity descriptors can be derived. researchgate.net These include ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), and global softness (σ). researchgate.net Hardness and softness are concepts that describe the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net Another important descriptor is the global electrophilicity index (ω), which quantifies the molecule's propensity to act as an electrophile. researchgate.net

Quantum Chemical Parameter Formula Significance for Molecular Reactivity
EHOMO -Energy of the highest occupied molecular orbital; relates to the capacity to donate electrons. researchgate.net A higher EHOMO value indicates a better electron donor.
ELUMO -Energy of the lowest unoccupied molecular orbital; relates to the capacity to accept electrons. researchgate.net A lower ELUMO value indicates a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO – EHOMOIndicates chemical reactivity and stability. researchgate.net A smaller energy gap suggests the molecule is more reactive and less stable. researchgate.net
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron. researchgate.net A lower ionization potential signifies a greater ability to donate electrons.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added. researchgate.net A higher electron affinity signifies a greater ability to accept electrons.
Electronegativity (χ) χ = (I + A) / 2Measures the power of an atom or molecule to attract electrons. researchgate.net
Global Hardness (η) η = (I – A) / 2Measures the resistance to change in electron configuration. researchgate.net Hard molecules have a large energy gap. researchgate.net
Global Softness (σ) σ = 1 / ηThe reciprocal of hardness; measures the ease of changing electron configuration. researchgate.net Soft molecules are generally more reactive. researchgate.net
Electrophilicity Index (ω) ω = χ² / (2η)Quantifies the ability of a molecule to accept electrons, acting as an electrophile. researchgate.net

Molecular Docking Studies (focused on theoretical interaction modes with molecular targets)

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of one molecule (the ligand) to the binding site of another, typically a protein. amazonaws.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target at an atomic level. amazonaws.comnih.gov For this compound, docking studies can hypothesize its binding modes within various protein targets that are known to interact with pyrimidine-based structures.

The docking process involves preparing the 3D structures of the ligand and the target protein, defining the potential binding site (often as a grid box), and then using a scoring algorithm to evaluate and rank the different binding poses. amazonaws.com The results are visualized to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. amazonaws.com

Studies on similar pyrimidine derivatives have shown them to be effective ligands for a range of biological targets. For example, pyrimidine-based compounds have been docked into the active sites of protein kinases like the Epidermal Growth Factor Receptor (EGFR), where they form key hydrogen bonds and hydrophobic interactions. nih.gov Other research has shown that pyrimidine scaffolds can interact with DNA, with the pyrimidine ring inserting into the DNA base pairs. nih.gov Furthermore, related heterocyclic structures are known to bind to bromodomains, which are protein modules that recognize acetylated lysine (B10760008) residues. nih.govresearchgate.net In these cases, docking studies reveal critical hydrogen bonds between the ligand and key asparagine residues in the binding pocket. nih.gov These examples suggest that this compound could theoretically form stable complexes with such targets, driven by a combination of specific hydrogen bonds and broader hydrophobic contacts.

Potential Molecular Target Class Example Target PDB ID (Example) Theoretical Interaction Modes for a Pyrimidine Scaffold
Protein Kinases Epidermal Growth Factor Receptor (EGFR)2J6MHydrogen bonds with backbone atoms in the hinge region (e.g., Met793); hydrophobic interactions in the pocket. nih.gov
Bromodomains Bromodomain-containing protein 4 (BRD4)5W53Hydrogen bonds with key asparagine (N140/N433) and tyrosine (Y139/Y432) residues; van der Waals contacts with proline and valine residues. nih.govresearchgate.net
Nucleic Acids DNA1D18Partial intercalation of the pyrimidine ring into the DNA base pairs; groove binding interactions. nih.gov

Reactivity and Derivatization Strategies of 6 Bromo 2 Methyl 1h Pyrimidin 4 One

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C6 position of the pyrimidinone ring is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. google.com In the context of 6-bromo-2-methyl-1H-pyrimidin-4-one, this reaction allows for the introduction of various aryl and heteroaryl moieties at the C6 position. While direct studies on this specific substrate are not extensively documented, the reactivity of similar brominated pyrimidine (B1678525) systems provides a strong indication of its feasibility. For instance, the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst. researchgate.net

The general reaction mechanism involves the oxidative addition of the bromopyrimidinone to a Pd(0) catalyst, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to yield the arylated or heteroarylated product and regenerate the Pd(0) catalyst. ambeed.com The choice of catalyst, base, and solvent is critical for optimizing the reaction yield and scope.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles This table is illustrative and based on reactions with similar substrates.

CatalystBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane (B91453)70-80Good researchgate.net
Pd NanoparticlesVariousWater/OrganicAmbientVariable nih.gov
Pd(OAc)₂/LigandK₂CO₃Toluene/Water100High google.com

Heck Coupling Reactions for Olefination

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. georgiasouthern.eduresearchgate.net This reaction provides a direct method for the olefination of this compound, introducing vinyl groups at the C6 position. The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, like triethylamine. georgiasouthern.edu

The catalytic cycle begins with the oxidative addition of the bromopyrimidinone to the Pd(0) catalyst. researchgate.net This is followed by the insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the olefinated product. researchgate.net The choice of phosphine (B1218219) ligands can significantly influence the efficiency and selectivity of the reaction. While electron-withdrawing groups on the alkene partner, such as in acrylates, are known to enhance the reaction, a broad range of alkenes can be utilized. georgiasouthern.edu

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

Beyond the Suzuki and Heck reactions, other palladium-catalyzed cross-coupling methods can be employed to derivatize this compound.

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base. nih.gov It allows for the introduction of alkynyl groups at the C6 position of the pyrimidinone ring, which are valuable synthons for further transformations. The Sonogashira coupling has been successfully applied to various bromo-substituted heterocycles, including bromopyridines, demonstrating its potential applicability to 6-bromopyrimidinones.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and its ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The bromo group at the C6 position of this compound can serve as the electrophilic partner for coupling with a variety of organozinc reagents.

Nucleophilic Substitution Reactions on the Pyrimidinone Ring

The electron-deficient nature of the pyrimidine ring, further activated by the bromo substituent, makes it susceptible to nucleophilic substitution reactions. These reactions offer a direct route to introduce nitrogen and sulfur functionalities, which are prevalent in medicinally important compounds.

Amination Reactions

The direct displacement of the C6-bromo substituent by an amine nucleophile provides a straightforward pathway to 6-aminopyrimidinone derivatives. This nucleophilic aromatic substitution (SNAr) is a common strategy for the synthesis of aminopyrimidines and related heterocycles. The reaction of 6-chloropurine (B14466) derivatives with various amines, often under thermal or microwave conditions, highlights the feasibility of this transformation on similar heterocyclic systems. georgiasouthern.edu The synthesis of 2,6-diaminopyridine (B39239) from 2-bromo-6-aminopyridine further illustrates the utility of pressure and heat to facilitate such aminations. These methods suggest that this compound can be converted to its 6-amino counterpart by treatment with ammonia (B1221849) or a primary/secondary amine, potentially requiring elevated temperatures or the use of a catalyst.

Thiolation and Alkylthiolation Reactions

The introduction of a sulfur-based nucleophile at the C6 position can be achieved through thiolation or alkylthiolation reactions. These reactions typically involve the displacement of the bromide with a thiol or thiolate anion. The resulting 6-thiopyrimidinone and 6-(alkylthio)pyrimidinone derivatives are valuable intermediates in medicinal chemistry. For example, the synthesis of 6-methylthiouracil, a structurally related compound, demonstrates the viability of introducing a thio-functionality onto a pyrimidine ring. This suggests that this compound could react with a sulfur nucleophile, such as sodium sulfide (B99878) or an alkylthiolate, to yield the corresponding 6-thio or 6-alkylthio derivative.

Halogen Exchange Reactions

The bromine atom at the C-6 position of the this compound ring is a key functional group that enables a variety of transformations, most notably through halogen exchange and cross-coupling reactions. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic substitution at this position.

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the pyrimidinone core. The Suzuki-Miyaura reaction, for instance, allows for the formation of a new carbon-carbon bond by coupling the bromopyrimidinone with various organoboron compounds, such as aryl or heteroaryl boronic acids. mdpi.comnobelprize.org This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. mdpi.com The general mechanism involves an oxidative addition of the bromopyrimidine to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.org The choice of base and solvent can be optimized to achieve high yields, with combinations like potassium phosphate (B84403) and 1,4-dioxane often proving effective. mdpi.com

These cross-coupling strategies are not limited to the Suzuki reaction; other palladium-catalyzed reactions like the Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination (coupling with amines) are also applicable. researchgate.netacs.org Such reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of substituents at the C-6 position and the generation of diverse molecular architectures. The ability to replace the bromo group is fundamental to creating libraries of compounds for various applications, including pharmaceutical development. researchgate.netnih.gov

Electrophilic Reactions and Functionalization of the Methyl Group

While the electron-deficient pyrimidine ring is generally resistant to electrophilic aromatic substitution, the methyl group at the C-2 position presents a valuable site for functionalization. The hydrogens of this methyl group are acidic due to the electron-withdrawing effect of the adjacent pyrimidinone ring, which can stabilize the resulting carbanion through resonance. vaia.com

This acidity allows the methyl group to participate in condensation reactions with various electrophiles, particularly aldehydes, in the presence of a base. This reactivity is analogous to the Claisen-Schmidt or Perkin reactions. libretexts.orgcarewellpharma.in The reaction is initiated by the deprotonation of the methyl group by a base to form a nucleophilic enolate-like species. This nucleophile then attacks the electrophilic carbonyl carbon of an aldehyde, such as benzaldehyde, to form a β-hydroxy adduct. vaia.comlibretexts.org

Cyclization Reactions Involving the Pyrimidinone Core for Fused Heterocyclic Systems

The structure of this compound, possessing multiple reactive sites, makes it an excellent building block for the synthesis of fused heterocyclic systems. These reactions are of significant interest as they lead to the formation of polycyclic scaffolds that are common in medicinally important molecules. researchgate.netacs.org Thieno[2,3-d]pyrimidines, for example, are a class of fused heterocycles known for a range of biological activities. researchgate.netrsc.org

A common strategy to construct a thieno[2,3-d]pyrimidine (B153573) core from a halopyrimidine involves reaction with a sulfur-containing nucleophile. For instance, the bromine at C-6 can be displaced by a reagent like methyl thioglycolate. The resulting intermediate can then undergo an intramolecular cyclization, often base-catalyzed, where the enolate formed from the ester attacks the C-5 position of the pyrimidine ring, leading to the formation of the fused thiophene (B33073) ring after subsequent aromatization. nih.gov

Alternatively, cyclization can be designed to involve the other functional groups on the pyrimidinone ring. The active methyl group at C-2 and the endocyclic nitrogen at N-1 can participate in cyclocondensation reactions with appropriate bifunctional reagents to form fused five- or six-membered rings. These multistep sequences, often involving initial modification via cross-coupling at the C-6 position followed by cyclization, provide access to a wide variety of complex heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other related structures. mdpi.com

Rearrangement Reactions of Pyrimidinone Derivatives

Derivatives of pyrimidinones (B12756618) can undergo fascinating rearrangement reactions, which can sometimes be an unexpected side reaction but can also be harnessed for synthetic purposes. The Dimroth rearrangement is a well-documented example of such a transformation in nitrogen-containing heterocycles, including pyrimidine derivatives. nih.govwikipedia.org

The Dimroth rearrangement involves the isomerization of the heterocyclic ring through a ring-opening and re-closure sequence, effectively translocating heteroatoms within the system. nih.gov For a substituted pyrimidine, this rearrangement is often catalyzed by acid or base and can be promoted by heat. nih.govucl.ac.uk The accepted mechanism typically begins with hydration or attack by a nucleophile (like hydroxide) at the C-2 or C-4 position, followed by cleavage of a carbon-nitrogen bond to form an open-chain intermediate. Rotation around the single bonds in this intermediate, followed by intramolecular ring-closure at a different site and subsequent dehydration or elimination, leads to the rearranged isomeric product. nih.govrsc.org

In the context of derivatives of this compound, a Dimroth-type rearrangement could lead to the formation of isomeric fused systems during cyclization reactions, particularly under basic conditions. ucl.ac.ukpsu.edursc.org For example, in the synthesis of imidazo[1,2-a]pyrimidines, the initially formed kinetic product can rearrange to a more thermodynamically stable regioisomer. ucl.ac.uk Understanding the conditions that favor or suppress such rearrangements is crucial for achieving regiochemical control in the synthesis of complex heterocyclic targets derived from the pyrimidinone scaffold.

Mechanistic Investigations into Reactions of 6 Bromo 2 Methyl 1h Pyrimidin 4 One

Elucidation of Reaction Pathways for Synthetic Transformations

The reaction pathways of 6-bromo-2-methyl-1H-pyrimidin-4-one are primarily characterized by transformations involving the carbon-bromine bond. The electron-deficient nature of the pyrimidine (B1678525) ring facilitates reactions at the halogenated carbon position.

Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the C6 position can be displaced by a variety of nucleophiles. This reaction pathway is fundamental to the derivatization of this pyrimidinone. The mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon atom bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the pyrimidine ring. In the subsequent step, the bromine atom is eliminated as a bromide ion, restoring the aromaticity of the ring and yielding the substituted product. Common nucleophiles used in such transformations include amines, alkoxides, and thiolates.

Palladium-Catalyzed Cross-Coupling Reactions: A significant and versatile reaction pathway for this compound is the palladium-catalyzed cross-coupling reaction. nih.gov The carbon-bromine bond is reactive towards oxidative addition to a palladium(0) complex, initiating the catalytic cycle. This pathway allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyrimidinone with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comrsc.org This method is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 6-position. nih.gov The general catalytic cycle is believed to involve:

Oxidative addition of the bromopyrimidinone to a Pd(0) species to form a Pd(II) intermediate.

Transmetalation, where the organic group from the boronic acid is transferred to the palladium center.

Reductive elimination of the coupled product, regenerating the Pd(0) catalyst. rsc.org

Other Cross-Coupling Reactions: While Suzuki-Miyaura is common, other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation) are also plausible pathways for the functionalization of this scaffold, based on the reactivity of similar bromo-heterocycles.

Electrophilic Substitution: While the pyrimidine ring is generally electron-deficient, electrophilic substitution reactions can occur, although they are less common than nucleophilic substitutions. growingscience.com For pyrimidinones (B12756618), electrophilic attack, such as nitration or further halogenation, would likely occur at the C5 position, which is activated by the adjacent nitrogen and carbonyl groups. The bromination of a parent 2(1H)-Pyrimidinone, for instance, proceeds at the 5-position. researchgate.net

Transition State Analysis in Catalyzed and Uncatalyzed Reactions

Detailed transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the energy barriers and geometries of intermediates along a reaction coordinate. While specific DFT studies for this compound are not widely published, the transition states for its principal reactions can be inferred from well-studied mechanistic models.

For Uncatalyzed Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is typically the initial attack of the nucleophile to form the high-energy Meisenheimer complex. The transition state leading to this intermediate involves the partial formation of the new carbon-nucleophile bond and significant charge development on the pyrimidine ring. The geometry of this transition state would show the incoming nucleophile approaching the C6 carbon, leading to a change in hybridization from sp2 towards sp3.

For Palladium-Catalyzed Suzuki-Miyaura Coupling: The reaction involves several transition states within its catalytic cycle.

Oxidative Addition: The transition state for this step involves the interaction of the C-Br bond with the electron-rich Pd(0) catalyst. The Pd atom approaches the C-Br bond, leading to its cleavage and the formation of two new bonds, C-Pd and Pd-Br.

Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium atom. The transition state is often complex and can be influenced by the base, which activates the boronic acid to form a more nucleophilic borate (B1201080) species.

Reductive Elimination: This is the final product-forming step. The transition state involves the two organic groups coupled to the Pd(II) center coming together, forming the new C-C bond while the C-Pd bonds are broken. This concerted step leads to the final product and regenerates the active Pd(0) catalyst. Computational studies on similar systems show that this is often the rate-limiting step. researchgate.net

Role of Catalysts and Reagents in Reaction Selectivity and Efficiency

The choice of catalysts and reagents is critical in directing the outcome and efficiency of reactions involving this compound.

Catalysts in Cross-Coupling Reactions: In Suzuki-Miyaura reactions, the palladium source and its coordinating ligands are paramount.

Palladium Source: Common sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. The choice can affect catalyst stability and activity. rsc.org

Bases in Cross-Coupling Reactions: The base plays a multifaceted role in the Suzuki-Miyaura reaction. It activates the boronic acid to form a more reactive borate species, facilitating transmetalation. The choice of base can significantly influence the reaction yield. Common bases include inorganic salts like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). mdpi.comresearchgate.net The strength and solubility of the base can determine the reaction rate and the suppression of side reactions.

Brominating Reagents: For the synthesis of the title compound from its non-brominated precursor, the choice of brominating agent is key. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of such heterocyclic systems, often providing better selectivity and milder reaction conditions compared to using elemental bromine (Br₂). mdpi.com

Table 1: Reagents and Catalysts in Transformations of Bromo-Pyrimidinones

Reaction Type Reagent/Catalyst Role Typical Examples
Suzuki-Miyaura Coupling Palladium Complex Catalyst Pd(PPh₃)₄, PdCl₂(dppf) mdpi.com
Base Activates boronic acid K₂CO₃, K₃PO₄, Na₂CO₃ rsc.orgresearchgate.net
Organoboron Reagent Source of new C-group Phenylboronic acid
Bromination Brominating Agent Introduces bromine N-Bromosuccinimide (NBS), Br₂ mdpi.com
Nucleophilic Substitution Nucleophile Replaces bromine Amines, Alkoxides, Thiolates

Advanced Research Applications and Future Directions

6-Bromo-2-methyl-1H-pyrimidin-4-one as a Privileged Synthetic Building Block for Complex Architectures

The chemical structure of this compound, featuring a reactive bromine atom and multiple sites for functionalization, establishes it as a privileged building block in organic synthesis. Its pyrimidinone core is a key feature in numerous biologically active molecules, making this compound a valuable starting material for creating more complex chemical architectures. researchgate.net

Researchers utilize the bromine at the C6 position for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, to introduce diverse aryl, heteroaryl, or alkyl groups. This versatility allows for the construction of elaborate molecular frameworks. For instance, the pyrimidinone scaffold can be elaborated into fused heterocyclic systems like pyrido[2,3-d]pyrimidines and pyrimido[1,6-a]pyrimidines. nih.govnih.gov The synthesis of such fused systems is of great interest due to their prevalence in pharmacologically active compounds. nih.gov

The synthesis of 6-bromo-2-chloro-4-methylquinoline, a related heterocyclic building block, underscores the strategic importance of halogenated intermediates in constructing complex molecules. researchgate.net Similarly, the pyrimidinone core of this compound serves as a foundational element for building libraries of compounds for high-throughput screening. The development of pyridine-fused boronic ester building blocks for automated library generation showcases a modern approach where such core structures are pivotal. nih.gov

Structure-Activity Relationship (SAR) Studies in Derivative Libraries for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. The this compound scaffold is an excellent template for generating derivative libraries for such studies. By systematically modifying the substituents at various positions of the pyrimidinone ring, researchers can elucidate the structural requirements for a desired biological effect, such as enzyme inhibition. science.govmdpi.com

For example, in the development of kinase inhibitors, a common application for pyrimidine (B1678525) derivatives, SAR studies reveal how different groups at the C2, C4, and C6 positions influence potency and selectivity. nih.govnih.goved.ac.uk Studies on 2,4-disubstituted pyrimidine derivatives as cholinesterase inhibitors have shown that inhibitory activity is sensitive to steric and electronic parameters at these positions. nih.gov In one study, replacing a methyl group with a longer propyl chain at the piperazine (B1678402) moiety attached to the pyrimidine core led to superior AChE inhibition. nih.gov

In the context of pyrrolo[2,3-d]pyrimidine-based tyrosine kinase inhibitors, modifications to the scaffold, which can be derived from pyrimidinone precursors, have demonstrated that methylation at specific nitrogen atoms can significantly influence potency and selectivity against different kinases like EGFR and PDGFR-β. nih.govdrugbank.com The bromine atom on the core scaffold is particularly useful as a handle for introducing a variety of chemical moieties, allowing for a broad exploration of the chemical space around the core structure to establish robust SAR models. nih.gov

Table 1: Illustrative SAR Data for Pyrimidine Derivatives as Kinase Inhibitors

Compound R¹ Group R² Group Target Kinase IC₅₀ (µM) Citation
7d N-benzyl 4-methylpiperazine AChE 24.9 nih.gov
7k N-benzyl 4-propylpiperazine AChE 15.3 nih.gov
9a N-(naphth-1-ylmethyl) pyrrolidine AChE 5.5 nih.gov

| 9e | N-(naphth-1-ylmethyl) | 4-methylpiperidine (B120128) | BuChE | 2.2 | nih.gov |

This table is illustrative and compiles data from studies on various pyrimidine scaffolds to demonstrate SAR principles. IC₅₀ is the half-maximal inhibitory concentration.

Development of Novel Heterocyclic Scaffolds Based on the Pyrimidinone Core

The pyrimidinone core of this compound is not just a scaffold to be decorated with functional groups; it is also a substrate for the construction of entirely new heterocyclic systems. The inherent reactivity of the pyrimidinone ring allows for its annulation with other rings, leading to novel, often polycyclic, scaffolds with unique three-dimensional shapes and biological properties.

A significant area of research involves the synthesis of fused pyrimidines, which often exhibit a wide range of pharmacological activities. nih.gov For example, pyrimidinone derivatives can be used to synthesize pyrrolo[2,3-d]pyrimidines, which are known scaffolds for potent tyrosine kinase inhibitors. nih.govdrugbank.com The synthesis typically involves a cyclocondensation reaction where the pyrimidinone acts as the foundational heterocycle. nih.gov Similarly, the development of pyrimido[1,6-a]pyrimidine and pyrimido[6,1-b]quinazoline skeletons often starts from functionalized pyrimidine-dione precursors. nih.gov The synthesis of these complex systems highlights the role of the initial pyrimidinone in directing the formation of the final fused structure. nih.gov Research into such novel scaffolds is driven by the continuous need for new chemical entities in drug discovery. researchgate.net

Computational Design and Rational Synthesis of Pyrimidinone-Based Functional Materials

The integration of computational chemistry with synthetic chemistry has revolutionized the design of new molecules. For pyrimidinone-based compounds, computational tools like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) are employed to predict the biological activity and physical properties of novel derivatives before they are synthesized in the lab. researchgate.netnih.govresearchgate.net This rational design approach saves time and resources by prioritizing the synthesis of compounds with the highest probability of success.

For instance, in the development of new analgesic and anti-inflammatory agents based on fused pyrimidinones (B12756618), computational studies, including 2D-QSAR and 3D-pharmacophore modeling, confirmed the potential of the designed compounds. nih.gov Molecular docking studies are frequently used to predict how pyrimidinone derivatives will bind to the active site of a target protein, such as a kinase or an enzyme like cyclooxygenase. nih.govnih.gov These in silico studies provide insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding, thereby guiding the rational design of more potent and selective inhibitors. nih.govresearchgate.net This synergy between computational design and rational synthesis is accelerating the discovery of new functional materials and therapeutic agents based on the pyrimidinone scaffold.

Emerging Methodologies for Enhanced Pyrimidinone Functionalization (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic methodologies are continuously being developed to improve the efficiency, safety, and scalability of chemical reactions. For the functionalization of pyrimidinones, emerging techniques like flow chemistry and photoredox catalysis offer significant advantages over traditional batch methods.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, provides enhanced control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. mdpi.com The optimization of photoredox reactions, which use light to initiate chemical transformations, can be accelerated using microscale high-throughput experimentation platforms that simulate flow conditions. nih.gov These methods are particularly well-suited for the late-stage functionalization of complex molecules like pyrimidinone derivatives, allowing for the rapid generation of compound libraries for screening. nih.gov Photoredox catalysis enables novel bond formations under mild conditions, expanding the toolkit for modifying the pyrimidinone core in ways that are challenging with conventional chemistry. nih.gov The adoption of these advanced synthetic methods is expected to accelerate the exploration of the chemical space around the this compound scaffold.

Multi-Disciplinary Research Collaborations in Pyrimidinone Chemistry

The journey of a compound like this compound from a simple building block to a functional material or a potential drug candidate necessitates extensive multi-disciplinary collaboration. The complexity of modern scientific challenges requires a convergence of expertise from various fields.

Synthetic organic chemists are essential for designing and executing efficient routes to new pyrimidinone derivatives. ed.ac.uk Their work is increasingly guided by computational chemists, who use molecular modeling and data analysis to predict which molecules will have the desired properties. nih.gov Once synthesized, these compounds are evaluated by biologists and pharmacologists to determine their activity in cellular and in vivo models. nih.gov For instance, the development of a kinase inhibitor involves collaboration to perform enzyme assays, cell proliferation studies, and eventually pharmacokinetic and pharmacodynamic studies in animal models. researchgate.net Furthermore, structural biologists may work to determine the crystal structure of a derivative bound to its target protein, providing crucial information for the next round of rational design. nih.gov Such collaborative efforts, bridging chemistry, biology, and computational science, are indispensable for translating the potential of the pyrimidinone scaffold into tangible applications.

Q & A

Q. What are the recommended methods for synthesizing 6-bromo-2-methyl-1H-pyrimidin-4-one, and how can reaction conditions be optimized?

To synthesize this compound, bromination of 2-methylpyrimidin-4-one derivatives using agents like N-bromosuccinimide (NBS) under controlled conditions is common. Optimization involves:

  • Temperature modulation : Reactions typically proceed at 60–80°C to balance reactivity and byproduct formation .
  • Catalyst selection : Lewis acids (e.g., FeCl₃) or radical initiators (e.g., AIBN) improve regioselectivity .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility and reaction rates .
    Monitor progress via TLC or HPLC, and purify using column chromatography. For scale-up, consider flow chemistry to maintain consistency .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • NMR spectroscopy :
    • ¹H NMR : Identify methyl protons (δ ~2.5 ppm) and pyrimidinone ring protons (δ ~6.5–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, δ ~160–170 ppm) and brominated carbon environments .
  • IR spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 203.98 for C₅H₅BrN₂O) .
    Purity is assessed via HPLC (>98% area under the curve) and elemental analysis .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

The bromine atom at position 6 is highly reactive in SNAr (nucleophilic aromatic substitution) reactions:

  • Amination : React with amines (e.g., NH₃, alkylamines) in DMSO at 100°C to yield 6-amino derivatives .
  • Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids .
  • Solvent effects : Protic solvents (e.g., ethanol) may slow reactivity due to hydrogen bonding; optimize with DMF or THF .
    Monitor for competing hydrolysis (to 6-hydroxy derivatives) under aqueous conditions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity or electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C6 bromine site shows high electrophilicity (LUMO ~ -1.5 eV) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .
  • Reaction pathway modeling : Use Gaussian or ORCA software to optimize transition states and activation energies for substitution reactions .

Q. What crystallographic strategies resolve structural ambiguities in brominated pyrimidinone derivatives?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation in ethanol/water. Resolve disorder in bromine positions using SHELX or OLEX2 software .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H contacts) to explain packing motifs .
  • Temperature-dependent studies : Collect data at 100–150 K to minimize thermal motion artifacts .

Q. How to address contradictions in reported biological activities or synthetic yields of this compound?

  • Longitudinal replication : Repeat experiments under standardized conditions (e.g., fixed pH, solvent ratios) to isolate variables .
  • Mediator analysis : Use structural equation modeling (SEM) to test if impurities or byproducts (e.g., dehalogenated products) explain inconsistent bioactivity .
  • Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., higher yields in flow reactors vs. batch systems) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.